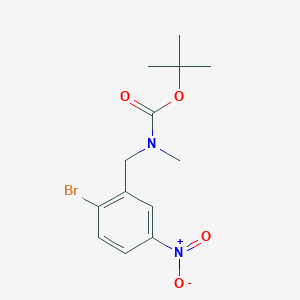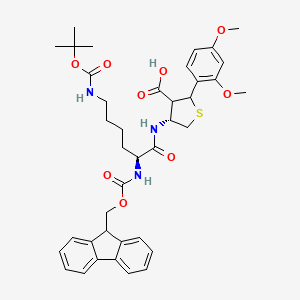
Ru(DMB)3(PF6)2
Overview
Description
Ru(DMB)3(PF6)2 is a useful research compound. Its molecular formula is C36H36F12N6P2Ru and its molecular weight is 943.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Near-Infrared Electrochromism : The complex is used in near-infrared electrochromism, showing a high optical contrast ratio and coloration efficiency, useful in electronic display technologies (Nie & Zhong, 2014).
Protein Motion Measurement : Asymmetric Ru-ligand complexes, similar in structure, are employed to measure rotational motions of proteins, providing insights into protein dynamics (Terpetschnig et al., 1995).
Photovoltaic Applications : It serves as a sensitizer in photovoltaic applications, enhancing the efficiency of regenerative solar cells (Heimer et al., 1996).
Antibacterial Agent : The complex demonstrates potent antibacterial properties against Staphylococcus aureus, offering a new avenue for developing antibacterial agents (Jiang et al., 2022).
Luminescence Probe for Hypochlorous Acid Detection : As a luminescence probe, it enables the detection of hypochlorous acid in living cells, a critical aspect in biomedical research (Zhang et al., 2013).
Electrocatalytic Activity in CO2 Reduction : The complex shows potential in reducing CO2 to CO, a significant step in carbon capture and conversion technologies (Hadadzadeh et al., 2016).
Antitumor Agent : Exhibiting antitumor effects with lower toxicity compared to traditional agents like cisplatin, it's a promising candidate for cancer treatment (Hu et al., 2016).
Photocatalytic CO2 Reduction : It enhances energy transfer and photostability in photocatalytic CO2 reduction, a key process in renewable energy research (Meister et al., 2015).
UV Light-Harvesting Arrays : Utilized in UV light-harvesting arrays for sensitized MLCT-based emission, important in photochemical applications (Tyson & Castellano, 1999).
Recognition of Cyanide : It serves as a sensitive and rapid detector for cyanide, relevant in environmental monitoring and safety applications (Li et al., 2014).
Water Oxidation Catalysis : The complex's water oxidation activity is linked to its role in achieving higher oxidation states required for water oxidation catalysis, vital in energy conversion processes (Dhiman et al., 2017).
Red Light-Emitting Devices : Its photophysical and electrochemical properties are exploited in developing high-efficiency red light-emitting devices, significant in optoelectronics (Jia et al., 2006).
Photophysical Properties Study : Although not a direct application, the complex is studied for its influence on photophysical properties in a polymerizable fluid, contributing to material science research (Knight et al., 2011).
Properties
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H12N2.2F6P.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-8H,1-2H3;;;/q;;;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDDICTMKIOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36F12N6P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]octane-1,4-dicarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester](/img/structure/B8121848.png)
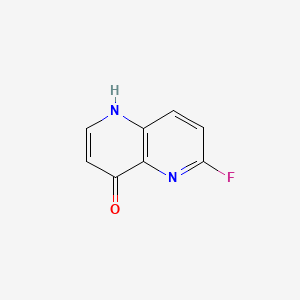


![Tert-butyl 4-[3-(propionylamino)phenyl]-1-piperidinecarboxylate](/img/structure/B8121862.png)
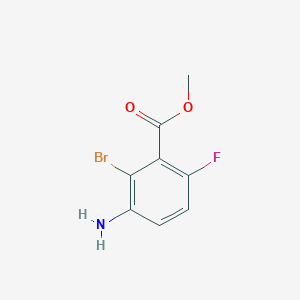
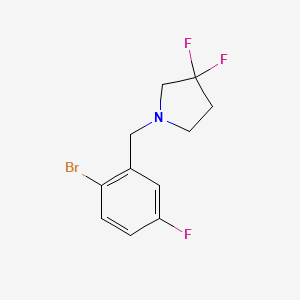

![4-fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8121883.png)
![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutane-1-carboxylate;hydrochloride](/img/structure/B8121888.png)

![(3S)-2-(tert-Butyl) 3-ethyl (1S,4R)-rel-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8121910.png)
